p-Methyl-cinnamoyl Azide
Overview
Description
P-Methyl-cinnamoyl Azide is a chemical compound with the molecular formula C10H9N3O . It is a derivative of cinnamic acid, which is characterized by a double bond (CC) between the aromatic ring and the carboxyl group . This structure disturbs the π electron system of the molecule and inhibits electron delocalization . The azide group in the molecule is neither a strong electron donor nor a strong electron acceptor, but it increases conjugation in the molecule .
Synthesis Analysis
The synthesis of p-Methyl-cinnamoyl Azide involves the reaction of 3-p-Tolyl-acryloyl chloride with sodium azide in a solution of dioxane and water. This reaction is an example of the use of azides in the synthesis of various heterocycles .Molecular Structure Analysis
The molecular structure of p-Methyl-cinnamoyl Azide is unique due to the presence of a disturbed π-system . The electronic absorption spectra of the compound have been recorded and investigated to explore its structure . The spectra are characterized by a few number, low intensity, and high-energy electronic transitions (absorption bands) in the UV-vis region . The optimized geometry of the ground state of the compound has been calculated using the DFT/B3LYP/6‐31G** level of theory .Chemical Reactions Analysis
Azides, such as p-Methyl-cinnamoyl Azide, have been used in the synthesis of various heterocycles . They have been involved in synthesizing heterocycles with one heteroatom, such as pyrroles, as well as heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of p-Methyl-cinnamoyl Azide can be characterized using various spectroscopic techniques, including FTIR spectroscopy, 1 H-NMR, 13 C-NMR, and HRMS .Scientific Research Applications
Synthesis of Novel Quaternary Amino Acids
Research demonstrates the utility of molybdenum-catalyzed asymmetric allylic alkylation in synthesizing novel quaternary amino acids, important building blocks for biological applications. This methodology, employing cinnamyl-type substrates like p-Methyl-cinnamoyl Azide, achieves high levels of diastereo- and enantioselectivity, offering a versatile approach for accessing these crucial compounds (Trost & Dogra, 2002).
Understanding Molecular π-Systems
The study of cinnamic acid and its azide derivatives, including p-Methyl-cinnamoyl Azide, reveals unique localized π-systems. These compounds exhibit distinct electronic absorption spectra, shedding light on the structure and electron delocalization within these molecules. This research provides foundational knowledge for designing molecules with specific electronic properties (Abu-eittah et al., 2012).
Catalytic Reactions
Pd-catalyzed direct C-H alkenylation and allylation of azine N-oxides using cinnamyl acetate, related to p-Methyl-cinnamoyl Azide, showcases the potential for creating complex molecules through catalytic processes. This approach facilitates the synthesis of β-azido ketones, underscoring the versatility of cinnamyl azides in organic synthesis (Roudesly et al., 2018).
Anticancer Applications
Cinnamic acid derivatives, closely related to p-Methyl-cinnamoyl Azide, have been investigated for their potential as anticancer agents. Their rich chemical reactivity allows for the synthesis of a variety of compounds with promising antitumor efficacy, highlighting the medicinal relevance of cinnamic acid and its derivatives in cancer research (De, Baltas, & Bedos-Belval, 2011).
Chemical Stability and Controlled Release
The study of cinnamyl ether spacers, related to p-Methyl-cinnamoyl Azide, for caging phenols indicates their potential in controlled release systems. These spacers exhibit physiological stability and rapid release mechanisms, making them suitable for delivering therapeutic agents (Matikonda et al., 2017).
Metal Ion Detection
A cinnamoyl derivative was used for the visual detection and determination of aluminium, demonstrating the application of these compounds in developing sensitive and selective colorimetric sensors for metal ions (Elečková et al., 2015).
Theoretical Studies on Curtius Rearrangement
Theoretical studies using DFT approaches on the Curtius rearrangement of cinnamoyl azides, including p-Methyl-cinnamoyl Azide, provide insight into the reaction mechanisms and the influence of substitution on reaction rates. This research enhances understanding of the rearrangement processes for designing new synthetic routes (Abu-eittah, Hassan, & Zordok, 2015).
properties
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-enoyl azide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-2-4-9(5-3-8)6-7-10(14)12-13-11/h2-7H,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVSVRKWJLKNIT-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459034 | |
Record name | p-Methyl-cinnamoyl Azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Methyl-cinnamoyl Azide | |
CAS RN |
24186-38-7 | |
Record name | p-Methyl-cinnamoyl Azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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